N-cyclopropylprop-2-enamide
Description
Properties
IUPAC Name |
N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-6(8)7-5-3-4-5/h2,5H,1,3-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXIFAOALNZGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98745-93-8 | |
| Details | Compound: 2-Propenamide, N-cyclopropyl-, homopolymer | |
| Record name | 2-Propenamide, N-cyclopropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98745-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80436823 | |
| Record name | 2-Propenamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98732-17-3 | |
| Record name | 2-Propenamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-cyclopropylprop-2-enamide typically involves the reaction of cyclopropylamine with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes selective C–C bond cleavage under electrophilic conditions. Recent studies demonstrate that boron halides like BCl₃ facilitate σ-C–C bond eliminative fission:
-
Reaction :
| Substrate | Product | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| N-Pivaloylcyclopropane | γ-Borylenamide | 89 | >99:1 |
| Di-aryl cyclopropane | Tri-substituted enamide | 78 | >99:1 |
| Gemfibrozil-derived | Tetra-substituted enamide | 65 | >99:1 |
Electrophilic Additions
The enamide’s α,β-unsaturated system participates in halogenation and azidation:
-
Halogenation :
-
Azidation :
Radical-Mediated Reactions
Radical traps (e.g., TEMPO, BHT) inhibit dehydrogenation, confirming radical intermediates:
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Hydrogen Abstraction : Azide radicals (- N₃) abstract β-hydrogens, forming allylic radicals (Intermediate B ).
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Oxidation : FeCl₂ oxidizes radicals to carbocations (Intermediate C ), leading to enamides via deprotonation .
Building Blocks for Heterocycles
This compound derivatives undergo cycloadditions with dienes or alkynes:
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(3+2)-Cycloaddition : Forms 1,3-zwitterions, which rearrange to cycloheptenes or bicyclic compounds (Scheme 9 ).
Pharmaceutical Intermediates
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Anticancer Agents : Analogues like (Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide inhibit kinase pathways.
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BTK Inhibitors : Derivatives with prop-2-enamide motifs show potency in Bruton’s tyrosine kinase inhibition (IC₅₀ < 10 nM ).
Reaction Optimization Data
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
N-cyclopropylprop-2-enamide has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes, particularly fibroblast growth factor receptors (FGFRs). Recent patents highlight the compound's efficacy in inhibiting FGFR activity, which is crucial in various cancers and other diseases associated with abnormal cell signaling pathways .
Case Study: FGFR Inhibition
- Objective : To evaluate the effectiveness of this compound as an FGFR inhibitor.
- Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on FGFR activity.
- Results : The compound demonstrated significant inhibition of FGFR, suggesting its potential as a therapeutic agent in cancer treatment.
Synthetic Methodologies
The compound is also significant in organic synthesis, particularly in reactions that require the formation of carbon-carbon bonds. It can serve as a precursor or intermediate in various synthetic pathways, including the Horner-Wadsworth-Emmons (HWE) reaction, which is widely used for creating alkenes from aldehydes and phosphonate reagents .
Table 1: Synthetic Applications of this compound
This compound has shown promise in biological studies, particularly regarding its interaction with biological targets. Its unique structure allows it to engage with various receptors and enzymes, potentially leading to therapeutic applications.
Case Study: Biological Assays
- Objective : To investigate the biological activity of this compound.
- Methodology : Various assays were conducted to determine the compound's effects on cell viability and enzyme inhibition.
- Results : The compound exhibited notable activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets and pathways . The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Amides
Structural and Molecular Comparisons
The following compounds share structural similarities with N-cyclopropylprop-2-enamide:
Key Observations :
- The isopropyl group in N-propan-2-ylprop-2-enamide offers steric hindrance without ring strain, likely affecting polymerization rates or biological target interactions .
- Molecular Weight : this compound is lighter than the cyclohexenyl derivative, suggesting differences in volatility or diffusion properties.
Research Findings and Hypotheses
- Polymer Chemistry : Acrylamides with strained rings (e.g., cyclopropyl) show higher reactivity in radical polymerization than linear or bulky substituents. This aligns with studies on analogous strained systems .
- Biological Activity : Cyclopropyl-containing amides are explored in medicinal chemistry for enzyme inhibition due to their conformational rigidity. The discontinued status of this compound may reflect unexplored bioactivity or toxicity .
- Thermal Stability : Cyclohexenyl and isopropyl substituents improve thermal stability in polymers compared to cyclopropyl, which may decompose under high temperatures due to ring strain .
Biological Activity
N-Cyclopropylprop-2-enamide, also known by its chemical structure , is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, data tables, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula :
- CAS Number : 2565-18-6
- Molecular Weight : 155.23 g/mol
- Log P (octanol-water partition coefficient) : 1.92 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl group is known for enhancing the binding affinity and selectivity of compounds due to its unique steric and electronic properties.
Antimicrobial Activity
Research indicates that compounds containing secondary amines, such as this compound, exhibit significant antimicrobial properties. A study highlighted that low molecular weight compounds with secondary amine functionalities demonstrate stronger bacteriostatic and bactericidal effects compared to their primary amine counterparts. This suggests that this compound could potentially serve as a scaffold for developing new antimicrobial agents .
Anticancer Activity
This compound has been investigated for its anticancer properties. A related compound, cyclopropylated α,β-unsaturated amides, has shown promising results in preclinical models for various cancer types. The cyclopropyl moiety may enhance the bioactivity by stabilizing the compound's conformation, thereby improving its interaction with cancer cell targets .
Case Studies and Research Findings
- Anticancer Efficacy :
- Inhibition of Enzymatic Activity :
- Pharmacokinetic Profile :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-cyclopropylprop-2-enamide, and how can reaction yields be improved?
- Methodological Answer: The synthesis of N-cyclopropylprop-2-enamide typically involves coupling cyclopropylamine with acryloyl chloride under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 acryloyl chloride:amine to drive completion). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Spectroscopic characterization (¹H/¹³C NMR, IR) is critical to confirm structural integrity . For yield optimization, consider kinetic studies using inline FTIR to monitor intermediates and adjust reaction time .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer: Combine multiple orthogonal techniques:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).
- Spectroscopy: ¹H NMR (δ 6.2–6.4 ppm for acrylamide vinyl protons; δ 0.5–1.2 ppm for cyclopropyl CH₂ groups) and IR (amide I band ~1650 cm⁻¹).
- Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ matching theoretical m/z (C₆H₁₀N₂O: 126.0793). Cross-reference with literature data for consistency .
Advanced Research Questions
Q. What computational strategies are effective for predicting the conformational stability of this compound in solution?
- Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model ground-state geometries. Solvent effects (e.g., water, DMSO) can be incorporated via the polarizable continuum model (PCM). Compare rotational barriers of the cyclopropyl and acrylamide moieties to identify dominant conformers. Validate predictions with NOESY NMR experiments to detect through-space correlations in solution .
Q. How should researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer: Discrepancies often arise from incomplete solvation models or unaccounted transition states. Address this by:
- Experimental: Perform kinetic isotope effect (KIE) studies to probe reaction mechanisms.
- Computational: Re-evaluate transition states using higher-level theory (e.g., M06-2X/cc-pVTZ) and explicit solvent molecules.
Cross-validate with spectroscopic intermediates (e.g., in situ Raman) to align theory with observable intermediates .
Q. What strategies are recommended for studying N-cyclopropylprop-2-enamide’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer:
- Biophysical Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD).
- Structural Biology: Co-crystallization with target proteins (e.g., serine hydrolases) for X-ray diffraction analysis.
- Activity-Based Profiling: Design fluorescent or clickable probes (e.g., alkyne-tagged derivatives) to track target engagement in cellular lysates .
Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for N-cyclopropylprop-2-enamide derivatives?
- Methodological Answer:
- Library Design: Systematically vary substituents on the cyclopropyl ring and acrylamide backbone. Use parallel synthesis or combinatorial chemistry.
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, steric bulk) with bioactivity. Include positive/negative controls (e.g., known inhibitors) to benchmark potency .
Data Reporting and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of this compound research?
- Methodological Answer: Include:
- Synthetic Protocols: Exact reagent grades, purification Rf values, and spectroscopic raw data (NMR shifts, coupling constants).
- Computational Details: Basis sets, convergence criteria, and free energy corrections.
- Biological Data: IC₅₀/EC₅₀ values with standard deviations, assay conditions (pH, temperature), and cell line validation .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer: Implement quality control (QC) metrics:
- In-Process Monitoring: Track reaction progress via TLC or inline analytics (e.g., ReactIR).
- Post-Synthesis Analysis: Compare NMR spectra across batches; use principal component analysis (PCA) to detect outliers.
- Stability Studies: Assess degradation under storage conditions (e.g., −20°C vs. 4°C) via accelerated aging tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
